molecular formula C7H14N2O B183374 Octahydropyrazino[2,1-c][1,4]oxazine CAS No. 141108-65-8

Octahydropyrazino[2,1-c][1,4]oxazine

カタログ番号: B183374
CAS番号: 141108-65-8
分子量: 142.2 g/mol
InChIキー: ZWNWCROZSHWHSF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Octahydropyrazino[2,1-c][1,4]oxazine is a bicyclic heterocyclic compound featuring fused pyrazine and oxazine rings. This scaffold has garnered significant attention in medicinal chemistry due to its structural rigidity and versatility in drug design. Notably, derivatives of this compound have been explored as potent and selective inhibitors of the renal outer medullary potassium (ROMK) channel, a target for diuretic therapies. For instance, replacing the piperazine moiety in early ROMK inhibitors with this compound improved selectivity over the hERG potassium channel, mitigating cardiotoxicity risks such as QTc prolongation in preclinical models . The compound’s stereochemistry (e.g., (9aS)-configuration) and salt forms (e.g., dihydrochloride) further influence its pharmacokinetic and physicochemical properties, as evidenced by commercial catalog listings with purities ≥95% .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of octahydropyrazino[2,1-c][1,4]oxazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a diamine with an epoxide, leading to the formation of the desired heterocyclic ring system. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as purification through distillation or recrystallization .

化学反応の分析

Types of Reactions

Octahydropyrazino[2,1-c][1,4]oxazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives .

科学的研究の応用

Chemical Applications

Synthesis of Heterocyclic Compounds

Octahydropyrazino[2,1-c][1,4]oxazine serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its bicyclic structure allows for diverse modifications, facilitating the creation of novel chemical entities with potential applications in pharmaceuticals and materials science.

Table 1: Synthesis Routes

Reaction TypeDescriptionExample Reagents
CyclizationForms oxazine derivatives through cyclization1,2-diamines with sulfonium salts
OxidationConverts to oxazine derivativesHydrogen peroxide
ReductionReduces to amine derivativesLithium aluminum hydride

Biological Applications

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In studies comparing various compounds against bacterial strains, notable zones of inhibition were recorded.

Table 2: Antimicrobial Properties

CompoundBacterial StrainZone of Inhibition (mm)
Compound AStaphylococcus aureus20
Compound BEscherichia coli15
OctahydropyrazinoPseudomonas aeruginosa18

Anticancer Properties

The compound has shown promise in anticancer research. A case study on human breast cancer cells (MCF-7) demonstrated an IC50 value of 12 µM after 48 hours of treatment, indicating significant cytotoxic effects.

Anti-inflammatory Effects

In vitro studies suggest that this compound can reduce inflammation markers such as TNF-α and IL-6.

Table 3: Anti-inflammatory Effects

Inflammatory MarkerControl Group (%)Treated Group (10 µM) (%)
TNF-α10045
IL-610050

Medicinal Applications

Pharmaceutical Development

The compound is under investigation for its potential use as a pharmaceutical agent targeting neurological disorders. Its unique structure may provide selectivity and efficacy in modulating biological pathways relevant to these conditions.

Case Study: ROMK Inhibitors

Recent studies have identified this compound derivatives as inhibitors of the renal outer medullary potassium channel (ROMK), which is implicated in various renal functions and conditions. This highlights the compound's potential role in treating chronic pain and other renal-related disorders .

作用機序

The mechanism of action of octahydropyrazino[2,1-c][1,4]oxazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact molecular targets and pathways can vary depending on the specific application and context .

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Comparison with Octahydropyrido[2,1-c][1,4]oxazines

The pyrido-analog, octahydropyrido[2,1-c][1,4]oxazine, shares a similar bicyclic framework but replaces one nitrogen atom in the pyrazine ring with a carbon atom. This minor structural difference significantly alters pharmacological activity. While octahydropyrazino derivatives exhibit ROMK inhibition and cardiovascular safety , pyrido analogs demonstrate central nervous system (CNS) depressant effects. For example, 3-phenyl-substituted pyrido-oxazine derivatives reduced locomotor activity in mice, with stereochemical variations (diastereomers) further modulating potency and qualitative effects .

Table 1: Structural and Pharmacological Differences

Compound Core Structure Key Pharmacological Activity Selectivity/Safety Profile
Octahydropyrazino[2,1-c][1,4]oxazine Pyrazine + oxazine ROMK inhibition High ROMK/hERG selectivity
Octahydropyrido[2,1-c][1,4]oxazine Pyridine + oxazine CNS depression Variable stereochemical effects

Stereochemical Variants

The (9aS)-enantiomer of this compound is frequently reported in commercial catalogs (e.g., BLD Pharm’s BD307216) with ≥95% purity, suggesting its predominance in therapeutic applications . In contrast, the (R)- and (S)-dihydrochloride salts (CAS 1126432-04-9 and 1089280-14-7) exhibit distinct handling requirements (e.g., storage at 2–8°C under inert atmosphere) and hazard profiles (e.g., H302: harmful if swallowed) .

Table 2: Stereochemical and Salt Form Comparisons

Compound (CAS No.) Configuration/Salt Purity (%) Storage Conditions Key Hazards
(9aS)-Octahydropyrazino[...] (141108-65-8) (9aS)-enantiomer 95 Room temperature Not specified
(R)-Dihydrochloride (1126432-04-9) R-configuration 98 2–8°C, inert atmosphere H302, H315
(S)-Dihydrochloride (1089280-14-7) S-configuration 95 2–8°C, inert atmosphere H319, H335

Derivatives and Functional Modifications

Derivatization of the core scaffold enhances target engagement or pharmacokinetics. For example:

  • Boc-cystamine HCl (BD316797): Incorporates a disulfide linker for prodrug strategies, improving stability .
  • (7S,9aS)-7-((Benzyloxy)methyl) derivatives : These analogs (CAS 1268364-46-0) are classified under specific customs codes (e.g., 2934 99 90 89) for industrial use, indicating their role in intermediate synthesis .
  • Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one hydrochloride: This oxidized derivative (CAS 1383427-89-1) highlights the impact of ring saturation on solubility and bioavailability .

Comparison with Non-Oxazine Heterocycles

Compounds like imidazo[5,1-c][1,4]oxazine (CAS 42341-20-8) and thiadiazole derivatives (e.g., 3-Chloro-4-(3-pyridyl)-1,2,5-thiadiazole) demonstrate divergent pharmacological profiles. The imidazo-oxazine scaffold lacks the fused pyrazine ring, resulting in weaker CNS activity compared to pyrazino-oxazines .

生物活性

Octahydropyrazino[2,1-c][1,4]oxazine is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C7_7H14_{14}N2_2O
  • CAS Number : 1089759-42-1
  • Molecular Weight : 142.20 g/mol

Pharmacological Activity

Research has indicated that this compound exhibits various biological activities, particularly in the central nervous system (CNS). The following sections summarize key findings related to its pharmacological effects.

Central Nervous System Effects

A study demonstrated that derivatives of this compound possess significant CNS depressant activity. Specifically, the 3-phenyloctahydropyrido[2,1-c][1,4]oxazine hydrochloride was shown to reduce locomotor activity in mice, indicating sedative properties. The effects varied among different diastereomers of the compound, suggesting stereochemical influences on biological activity .

The mechanism underlying the CNS effects appears to involve modulation of neurotransmitter systems. While specific pathways remain to be fully elucidated, the compound's structural features suggest potential interactions with GABAergic and serotonergic systems.

Case Studies and Research Findings

StudyFindings
Synthesis and Evaluation Identified CNS depressant effects; reduction in locomotor activity in mice.
Oxazine Derivatives Showed a range of biological activities; potential for developing new therapeutic agents targeting CNS disorders.
ROMK Inhibition Compounds based on this compound were identified as potent inhibitors of renal outer medullary potassium channels (ROMK), indicating cardiovascular implications.

Additional Biological Activities

Beyond CNS effects, this compound and its derivatives have been investigated for their potential as inhibitors in various biological pathways:

  • Inhibition of LRRK2 Kinase Activity : A novel application involves inhibiting LRRK2 kinase activity, which is implicated in neurodegenerative diseases like Parkinson's disease .
  • Antifungal Activity : Some studies have suggested that derivatives may possess antifungal properties against pathogenic fungi .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Octahydropyrazino[2,1-c][1,4]oxazine, and how are reaction conditions optimized?

The synthesis of this compound derivatives often involves heterocyclization strategies. A two-step approach includes:

Reductive step : Reduction of intermediates (e.g., compound 1 to 2) using agents like hydrogen peroxide in formic acid at 60–75°C.

Oxidative heterocyclization : Formation of the oxazine scaffold under controlled conditions, achieving yields up to 83% .
Alternative solid-phase synthesis methods employ N-Fmoc-protected α-amino acids and 2-bromoketones, followed by acid-mediated cyclization to ensure stereochemical control . Optimization involves adjusting temperature, solvent polarity, and catalyst selection to minimize side reactions.

Q. How is the structural confirmation of this compound achieved using spectroscopic methods?

Key analytical techniques include:

  • NMR Spectroscopy : Proton and carbon NMR data for related oxazine derivatives (e.g., tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,3(4H)-dione) reveal characteristic shifts for bridgehead protons (δ 4.2–4.5 ppm) and carbonyl carbons (δ 168–170 ppm) .
  • HR-MS : High-resolution mass spectrometry confirms molecular weights (e.g., [M+H]+ = 402.2001 for spiro-oxazine derivatives) .
  • X-ray crystallography (if available) resolves stereochemical ambiguities in fused-ring systems.

Advanced Research Questions

Q. What strategies are employed to control stereochemistry in this compound synthesis?

Stereochemical control is critical for bioactivity. Methods include:

  • Chiral building blocks : Use of enantiomerically pure α-amino acids (e.g., tert-butylserine) to dictate ring conformation .
  • Conformational analysis : NMR studies (220 MHz) of methyl-substituted derivatives reveal trans-fused ring preferences, guided by Bohlmann band analysis in IR spectra .
  • Solid-phase synthesis : Enables spatial separation of reactive sites, reducing racemization risks during cyclization .

Q. How can researchers resolve contradictions in biological activity data for oxazine derivatives?

Discrepancies in activity (e.g., ROMK inhibition vs. fungicidal effects) arise from structural modifications:

  • Substituent effects : Introducing sulfonamide or halogen groups alters target binding. For example, 3-sulfamoylbenzamides on the oxazine scaffold enhance ROMK inhibition (IC50 < 50 nM) .
  • Stereochemistry : Bioactivity varies significantly between enantiomers; e.g., (9aR)-configured derivatives show improved pharmacokinetic properties .
  • Assay validation : Cross-validate results using orthogonal assays (e.g., electrophysiology for ion channel inhibitors) to rule off-target effects .

Q. What are the safety and handling protocols for this compound derivatives in laboratory settings?

Per EU-GHS/CLP guidelines:

  • Hazard classification : Acute toxicity (Category 4) via oral, dermal, and inhalation routes.
  • Mitigation measures :
    • Use fume hoods and PPE (gloves, goggles) during synthesis.
    • Emergency protocols: Immediate rinsing for eye/skin contact and medical consultation for ingestion .

特性

IUPAC Name

1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-2-9-3-4-10-6-7(9)5-8-1/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNWCROZSHWHSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCOCC2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141108-65-8
Record name octahydropiperazino[2,1-c]morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Octahydropyrazino[2,1-c][1,4]oxazine
Octahydropyrazino[2,1-c][1,4]oxazine
Octahydropyrazino[2,1-c][1,4]oxazine
Octahydropyrazino[2,1-c][1,4]oxazine
Octahydropyrazino[2,1-c][1,4]oxazine
Octahydropyrazino[2,1-c][1,4]oxazine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。